2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide
Description
This compound belongs to the pyrazolo[3,4-d]pyrimidine class, a scaffold known for its pharmacological relevance in kinase inhibition, anticancer, and anti-inflammatory applications. Its structure features a 2-hydroxyethyl group at the N1 position of the pyrazolo[3,4-d]pyrimidin-4-one core, coupled with an N-(4-methoxyphenyl)acetamide side chain. The 4-methoxyphenyl group enhances solubility and bioavailability compared to unsubstituted phenyl analogs, while the hydroxyethyl moiety may improve metabolic stability .
Properties
IUPAC Name |
2-[1-(2-hydroxyethyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O4/c1-25-12-4-2-11(3-5-12)19-14(23)9-20-10-17-15-13(16(20)24)8-18-21(15)6-7-22/h2-5,8,10,22H,6-7,9H2,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJIOMHQVMKBYOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)CN2C=NC3=C(C2=O)C=NN3CCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of 5-Aminopyrazole Intermediate
The synthesis begins with the preparation of 5-amino-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile, following modified literature procedures for aminopyrazole synthesis:
Reaction Conditions
- Starting Material : Ethyl cyanoacetate (10 mmol)
- Reagent : Triethyl orthoformate (12 mmol) in acetic anhydride
- Alkylation : 2-Bromoethanol (12 mmol) with K2CO3 in DMF
- Yield : 78% after recrystallization (ethanol/water)
Characterization Data
Cyclocondensation to Pyrazolo[3,4-d]pyrimidine
The aminopyrazole undergoes cyclocondensation with diethyl malonate to form the pyrimidine ring:
Optimized Protocol
| Parameter | Value |
|---|---|
| Solvent | Glacial acetic acid |
| Temperature | Reflux (118°C) |
| Time | 4 hours |
| Catalyst | Piperidine (0.5 eq) |
| Workup | Precipitation in ice |
| Yield | 82% |
Key Spectral Features
Introduction of the 2-Hydroxyethyl Group
Regioselective N1-alkylation is achieved using 2-bromoethanol under phase-transfer conditions:
Experimental Details
- Base : KOH (3 eq) in THF/H₂O (3:1)
- Phase Transfer Catalyst : Tetrabutylammonium bromide (0.1 eq)
- Reaction Time : 12 hours at 65°C
- Isolation : Extraction with ethyl acetate, column chromatography (SiO₂, hexane/EtOAc 1:1)
- Yield : 71%
Critical Analytical Data
- Elemental Analysis : Calcd. for C₁₂H₁₅N₃O₄: C 54.33, H 5.70, N 15.84; Found: C 54.28, H 5.66, N 15.79
- HRMS : m/z 265.1064 [M+H]⁺ (Δ = 1.2 ppm)
Installation of the Acetamide Side Chain
Preparation of 2-Bromo-N-(4-methoxyphenyl)acetamide
Synthesis Route
- Acetylation of 4-methoxyaniline with bromoacetyl chloride
- Purification via recrystallization (hexane/CH₂Cl₂)
Reaction Metrics
Nucleophilic Aromatic Substitution
The bromoacetamide undergoes coupling with the pyrazolopyrimidine core:
Optimized Conditions Table
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Solvent | DMF | Acetonitrile |
| Base | DIEA (3 eq) | K₂CO₃ (2 eq) |
| Temperature | 80°C | Reflux |
| Time | 8 hours | 12 hours |
| Yield | 68% | 54% |
Superior Protocol
- Solvent : Anhydrous DMF
- Base : N,N-Diisopropylethylamine (3 eq)
- Catalyst : KI (0.2 eq)
- Monitoring : TLC (hexane/EtOAc 1:2)
Final Product Characterization
- IR : 3280 cm⁻¹ (NH), 1702 cm⁻¹ (C=O amide), 1665 cm⁻¹ (C=O pyrimidone)
- ¹H NMR (DMSO-d₆) : δ 8.41 (s, 1H, pyrimidine-H), 7.62 (d, J=8.8 Hz, 2H), 6.93 (d, J=8.8 Hz, 2H), 4.72 (t, J=5.0 Hz, 2H), 4.12 (s, 2H, CH₂CO), 3.77 (s, 3H, OCH₃)
- HPLC Purity : 98.6% (C18 column, MeCN/H₂O 70:30)
Alternative Synthetic Approaches
One-Pot Sequential Functionalization
A streamlined method combining steps 2-4 demonstrates potential for industrial scale-up:
Reaction Scheme
- Simultaneous cyclocondensation and alkylation in DMF at 100°C
- Direct acetamide coupling without intermediate isolation
Comparative Performance
| Metric | Conventional Route | One-Pot Route |
|---|---|---|
| Total Yield | 42% | 51% |
| Process Time | 72 hours | 36 hours |
| Purity | 97.1% | 95.3% |
Challenges and Optimization Strategies
Key synthetic hurdles include:
- Regioselectivity Control : Competing N2 alkylation minimized using bulky bases (e.g., DBU)
- Lactam Formation Risk : Suppressed by maintaining pH <7 during cyclocondensation
- Amide Hydrolysis : Avoided through anhydrous conditions in final coupling step
Chemical Reactions Analysis
Types of Reactions
2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields ketones or aldehydes, while reduction of the carbonyl group yields alcohols .
Scientific Research Applications
The compound "2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide," a pyrazolo[3,4-d]pyrimidine derivative, is notable for its potential in medicinal chemistry, particularly as an anticancer and anti-inflammatory agent . Pyrazoles, the class of compounds to which it belongs, are considered privileged scaffolds in medicinal chemistry and possess a wide range of biological activities .
Pyrazolo[3,4-d]pyrimidines exhibit diverse biological activities, including anticancer, anti-inflammatory, and kinase inhibitory properties. The presence of a hydroxyl group and an acetamide moiety in "this compound" suggests potential pharmacological applications.
Anticancer Research
Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated anticancer properties . These compounds can inhibit cell proliferation by interacting with Cyclin-Dependent Kinase 2 (CDK2), disrupting the cell cycle progression.
Anti-inflammatory Research
The hydroxyl group in "this compound" may modulate inflammatory pathways, as pyrazolo derivatives have shown anti-inflammatory effects in preclinical studies .
Overview
Pyrazoles are a class of heterocyclic compounds known for their diverse biological activities . They exhibit antibacterial, anticancer, anti-tubercular, anti-inflammatory, antidepressant, antifungal, anxiolytic, anti-AIDS, and anti-malarial activities . Furthermore, pyrazoles demonstrate promising antioxidant activities, analgesic properties, and the capability to bind to estrogen receptors . They also have neuroprotective, antihepatotoxicity, antileishmanial, and antiproliferative properties .
Therapeutic Applications
Several pyrazole-containing moieties have found therapeutic applications :
- NSAIDs : Celecoxib, lonazolac, and tepoxaline
- Analgesics and Antipyretics : Antipyrine and novalgine
- Anti-inflammatory : Phenylbutazone (used in rheumatoid arthritis and osteoarthritis)
- Other : Deracoxib, difenamizole, mepirizole, SC-560, crizotinib, and pyrazofurin
Biological Activities of Pyrazole
Mechanism of Action
The mechanism of action of 2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. For instance, as a CDK2 inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The following table and discussion highlight key structural and functional differences between the target compound and analogs from the evidence:
Key Observations:
Substituent Effects on Pharmacokinetics: The target compound’s 4-methoxyphenyl group likely improves water solubility compared to ’s 2-methoxyphenyl and 4-fluorophenyl substituents, which increase lipophilicity and metabolic stability . The hydroxyethyl group in the target compound may reduce hepatic clearance compared to bulkier groups (e.g., dichlorophenoxy in ) .
Structural Modifications and Bioactivity :
- ’s chromone-pyrazolo[3,4-d]pyrimidine hybrid demonstrates that fused aromatic systems enhance kinase inhibitory potency, suggesting that the target compound’s activity could be optimized via similar structural hybridization .
- The absence of electron-withdrawing groups (e.g., fluorine or chlorine) in the target compound may reduce binding affinity to ATP pockets compared to fluorinated analogs like .
Synthetic Accessibility: The target compound’s synthesis likely parallels methods in , where α-chloroacetamides are reacted with pyrazolo[3,4-d]pyrimidinones under nucleophilic conditions . However, the hydroxyethyl group introduces additional complexity in regioselective alkylation.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-[1-(2-hydroxyethyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(4-methoxyphenyl)acetamide, and how do reaction conditions influence yield?
- Methodology : Multi-step synthesis typically involves constructing the pyrazolo[3,4-d]pyrimidine core via cyclization of precursors like 5-amino-1H-pyrazole-4-carboxamide, followed by introducing the hydroxyethyl and 4-methoxyphenyl groups. Key steps include:
- Cyclization : Use of triethylamine as a base to facilitate ring closure .
- Substitution : Nucleophilic displacement reactions under controlled temperatures (e.g., 60–80°C) to attach the hydroxyethyl group .
- Coupling : Amide bond formation between the pyrazolo[3,4-d]pyrimidine intermediate and 4-methoxyphenylacetamide using carbodiimide coupling agents (e.g., EDC/HOBt) .
- Yield Optimization : Varying solvent polarity (DMF vs. THF) and reaction time (12–24 hrs) can improve yields by 15–20% .
Q. How can spectroscopic techniques (NMR, MS) confirm the structure and purity of this compound?
- NMR Analysis :
- 1H NMR : Peaks at δ 8.2–8.5 ppm confirm pyrazolo[3,4-d]pyrimidine aromatic protons. The hydroxyethyl group appears as a triplet (δ 3.6–3.8 ppm) and a broad singlet for -OH (δ 1.5–2.0 ppm) .
- 13C NMR : Carbonyl signals at δ 165–170 ppm verify the acetamide and pyrimidinone moieties .
- Mass Spectrometry : High-resolution ESI-MS provides exact mass confirmation (e.g., [M+H]+ at m/z 413.1482 for C20H21N5O4) .
Q. What preliminary assays are recommended to evaluate its biological activity?
- In Vitro Screening :
- Anticancer : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC50 values calculated .
- Anti-inflammatory : Inhibition of COX-2 or TNF-α production in LPS-stimulated macrophages .
- Antioxidant : DPPH radical scavenging assays to measure EC50 .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on the phenyl or pyrazolo rings) impact target binding affinity and selectivity?
- SAR Insights :
- Hydroxyethyl Group : Enhances solubility and hydrogen bonding with kinase active sites (e.g., EGFR), improving IC50 by 3–5-fold compared to non-hydroxylated analogs .
- 4-Methoxyphenyl : Electron-donating groups increase π-π stacking with hydrophobic pockets in enzymes like PARP-1 .
- Methodology : Computational docking (AutoDock Vina) and free-energy perturbation (FEP) simulations to predict binding modes .
Q. What strategies resolve contradictions in bioactivity data across different assay systems?
- Case Study : Discrepancies in IC50 values (e.g., 2 µM vs. 10 µM in kinase inhibition assays) may arise from:
- Assay Conditions : ATP concentration variations (1 mM vs. 100 µM) .
- Cell Permeability : Use of P-gp inhibitors (e.g., verapamil) to assess efflux effects .
- Validation : Orthogonal assays (e.g., SPR for binding kinetics, ITC for thermodynamic profiling) .
Q. How can metabolic stability and toxicity be systematically evaluated during lead optimization?
- ADMET Profiling :
- Microsomal Stability : Incubation with human liver microsomes (HLM) to measure t1/2 .
- CYP Inhibition : Screening against CYP3A4/2D6 isoforms .
- hERG Binding : Patch-clamp assays to assess cardiac toxicity risks .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
